3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a synthetic small molecule characterized by a phthalimide (1,3-dioxoisoindole) core linked via a propanamide spacer to a 2-methoxydibenzo[b,d]furan moiety. This structural architecture combines the redox-active phthalimide group—a known pharmacophore in anti-inflammatory, anticancer, and antiepileptic agents—with a dibenzofuran-derived aromatic system, which may enhance binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-30-21-12-17-14-6-4-5-9-19(14)31-20(17)13-18(21)25-22(27)10-11-26-23(28)15-7-2-3-8-16(15)24(26)29/h2-9,12-13H,10-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHJNVKSWMPRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The compound can be described by the following structural formula:
This structure features an isoindole moiety and a methoxydibenzo[b,d]furan group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 309.3 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the isoindole structure have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic markers like caspases .
Antimicrobial Activity
Research has demonstrated that certain derivatives of this compound possess antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of related compounds. The ability to inhibit oxidative stress and modulate inflammatory pathways indicates potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's furan moiety is particularly noted for its antioxidant properties .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a similar compound in human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant decrease in cell viability (IC50 = 10 µM) and increased apoptosis as evidenced by flow cytometry analysis. The study concluded that compounds with the isoindole structure could serve as lead compounds for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating strong antimicrobial activity. This suggests that modifications to the structure could enhance efficacy against resistant strains .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dibenzofuran group increases molecular weight and aromatic surface area compared to analogs with phenyl or alkyl substituents. This may improve target binding but reduce solubility.
- Substituents like chlorine (in CPPHA) or tert-butyl () modulate electronic and steric properties, influencing pharmacokinetics and selectivity.
Genotoxicity and Mutagenicity
Phthalimide derivatives with nitrate esters (e.g., C1–C6 in ) exhibit lower genotoxicity (micronucleated reticulocytes [MNRET] <6/1,000 cells) compared to hydroxyurea (MNRET up to 33.7/1,000 cells). While the target compound lacks a nitrate ester, its dibenzofuran group may reduce mutagenic risks associated with meta-aromatic substitutions .
Therapeutic Potential
- Anticancer/Anti-inflammatory: Phthalimide analogs like lenalidomide show immunomodulatory effects. The dibenzofuran moiety in the target compound could mimic kinase inhibitors (e.g., sorafenib) by interacting with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
